molecular formula C12H8Br2O2S B13982920 2,2'-Thiobis[4-bromophenol] CAS No. 5336-22-1

2,2'-Thiobis[4-bromophenol]

Cat. No.: B13982920
CAS No.: 5336-22-1
M. Wt: 376.07 g/mol
InChI Key: HQRWNPFVXNLBJX-UHFFFAOYSA-N
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Description

2,2’-Thiobis[4-bromophenol] is an organic compound with the molecular formula C12H8Br2O2S and a molecular weight of 376.064 g/mol It is characterized by the presence of two bromophenol groups connected by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Thiobis[4-bromophenol] typically involves the reaction of 4-bromophenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the thiobis linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of 2,2’-Thiobis[4-bromophenol] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2,2’-Thiobis[4-bromophenol] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Thiobis[4-bromophenol] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-Thiobis[4-bromophenol] involves its interaction with molecular targets through its bromophenol groups. These interactions can lead to the inhibition of enzyme activity or the modulation of biological pathways. The sulfur atom in the compound plays a crucial role in stabilizing the interactions and enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Thiobis[4-chlorophenol]
  • 2,2’-Methylenebis[4-chlorophenol]
  • 2,4-Disubstituted thiazoles

Uniqueness

2,2’-Thiobis[4-bromophenol] is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its chlorinated analogs.

Properties

CAS No.

5336-22-1

Molecular Formula

C12H8Br2O2S

Molecular Weight

376.07 g/mol

IUPAC Name

4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfanylphenol

InChI

InChI=1S/C12H8Br2O2S/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6,15-16H

InChI Key

HQRWNPFVXNLBJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)SC2=C(C=CC(=C2)Br)O)O

Origin of Product

United States

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